

An In-depth Technical Guide to 4-(Trifluoromethoxy)thiobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Trifluoromethoxy)thiobenzamide**

Cat. No.: **B122629**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)thiobenzamide is a fluorinated organic compound of interest in medicinal chemistry and materials science. Its structural features, particularly the trifluoromethoxy group and the thioamide functional group, confer unique chemical and physical properties that make it a valuable building block in the synthesis of more complex molecules. This document provides a comprehensive overview of the known properties of **4-(Trifluoromethoxy)thiobenzamide**, including its chemical and physical characteristics, safety information, and a generalized synthetic protocol.

Chemical and Physical Properties

4-(Trifluoromethoxy)thiobenzamide is a beige solid at room temperature.^{[1][2]} The trifluoromethoxy group significantly influences its electronic properties and lipophilicity, which are key considerations in drug design.

Table 1: Chemical and Physical Properties of **4-(Trifluoromethoxy)thiobenzamide**

Property	Value	Source
IUPAC Name	4-(trifluoromethoxy)benzenecarbothioamide	[3]
Synonyms	4-(Trifluoromethoxy)benzothioamide, 4-(trifluoromethoxy)benzene-1-carbothioamide	[1]
CAS Number	149169-34-6	[1][3]
Molecular Formula	C ₈ H ₆ F ₃ NOS	[3]
Molecular Weight	221.20 g/mol	[1][3]
Appearance	Beige solid	[1][2]
Melting Point	124-126°C	[1][2]
Polar Surface Area	67.3 Å ²	[3]
InChI	InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14)	[3]
InChIKey	GHQSKHMIUWHKHO-UHFFFAOYSA-N	[3]
SMILES	C1=CC(=CC=C1C(=S)N)OC(F)(F)F	[3]

Synthesis

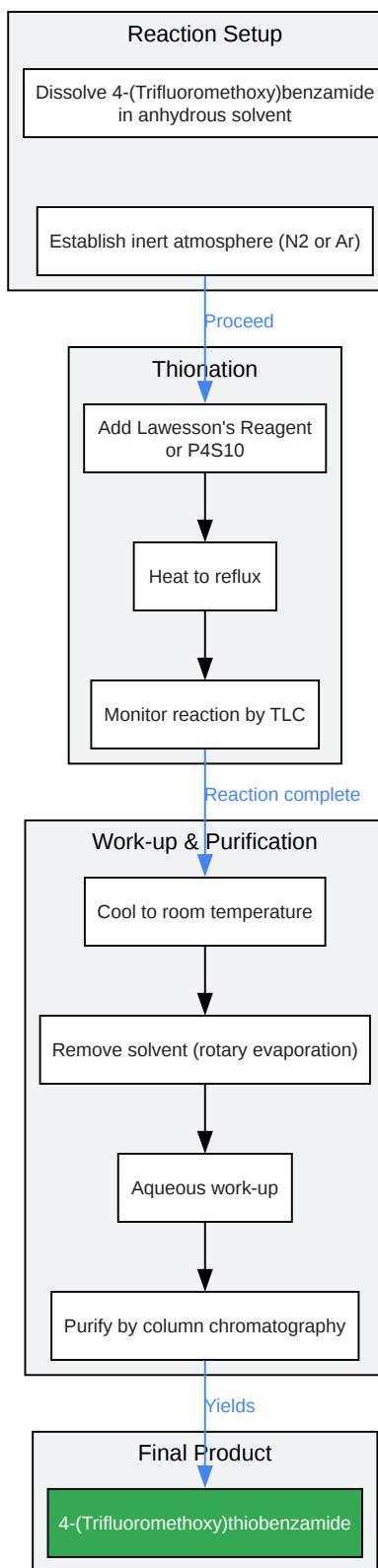
Thioamides are commonly synthesized from their corresponding amides. A general and widely used method involves the thionation of an amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Experimental Protocol: Synthesis of Thioamides from Amides

The following is a generalized protocol for the synthesis of thioamides, which can be adapted for the synthesis of **4-(Trifluoromethoxy)thiobenzamide** from 4-(Trifluoromethoxy)benzamide.

Materials:

- 4-(Trifluoromethoxy)benzamide (starting material)
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] or Phosphorus Pentasulfide (P₄S₁₀)
- Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or dioxane)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating and stirring apparatus (magnetic stirrer with heating mantle)
- Purification supplies (silica gel for column chromatography, appropriate solvents for elution)


Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the starting amide, 4-(Trifluoromethoxy)benzamide, in an appropriate anhydrous solvent.
- Addition of Thionating Agent: Add the thionating agent (e.g., 0.5 equivalents of Lawesson's reagent) to the solution. The reaction is typically performed at elevated temperatures.
- Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting amide is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to

remove inorganic byproducts. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous base.

- Purification: The crude product obtained after the work-up is purified, typically by column chromatography on silica gel, to yield the pure thioamide.
- Characterization: The structure and purity of the final product, **4-(Trifluoromethoxy)thiobenzamide**, are confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Visualized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-(Trifluoromethoxy)thiobenzamide**.

Biological Activity and Potential Applications

While specific biological activity data for **4-(Trifluoromethoxy)thiobenzamide** is not extensively documented in the provided search results, the broader class of thiobenzamides and trifluoromethyl- or trifluoromethoxy-containing compounds are known to be of significant interest in drug discovery and agrochemical research.^[4]

- **Pharmaceutical Intermediates:** The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of a molecule, making it a desirable feature in drug candidates.^[4] Thioamides, in general, are versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.^[5]
- **Agrochemicals:** Fluorinated compounds are widely used in the development of modern pesticides and herbicides.^[4]

Further research is required to fully elucidate the specific biological profile of **4-(Trifluoromethoxy)thiobenzamide**.

Safety and Handling

4-(Trifluoromethoxy)thiobenzamide is classified as an irritant.^{[1][2]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[2] Work should be conducted in a well-ventilated area or a fume hood.^[2]

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Source:[1][2]

Conclusion

4-(Trifluoromethoxy)thiobenzamide is a chemical compound with well-defined physical properties and established synthetic routes. Its value primarily lies in its potential as a sophisticated building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The presence of the trifluoromethoxy group is a key feature that may impart desirable properties to its derivatives. Further investigation into its biological activities is warranted to explore its full potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(TRIFLUOROMETHOXY)THIOBENZAMIDE | 149169-34-6 [chemicalbook.com]
- 2. 4-(TRIFLUOROMETHOXY)THIOBENZAMIDE | 149169-34-6 [amp.chemicalbook.com]

- 3. 4-(Trifluoromethoxy)thiobenzamide | C8H6F3NOS | CID 2779333 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 72505-21-6 | 4-(Trifluoromethyl)thiobenzamide [fluoromart.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Trifluoromethoxy)thiobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122629#what-are-the-properties-of-4-trifluoromethoxy-thiobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com